molecular formula C14H10ClN3O B13882973 8-(6-Chloropyrimidin-4-ylamino)naphthalen-2-ol

8-(6-Chloropyrimidin-4-ylamino)naphthalen-2-ol

Cat. No.: B13882973
M. Wt: 271.70 g/mol
InChI Key: YXLBJXHHVZQYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is a compound that features a naphthalene ring substituted with an amino group linked to a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol typically involves the coupling of a naphthalen-2-ol derivative with a chloropyrimidine derivative. One common method is to start with naphthalen-2-ol and react it with 6-chloropyrimidine-4-amine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Explored for its potential as an anticancer agent due to the presence of the pyrimidine moiety, which is known to interact with various biological targets.

Mechanism of Action

The mechanism of action of 8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety may interact with nucleic acids or proteins, while the naphthalene moiety could contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-chloropyrimidin-4-ol: Similar in structure but lacks the naphthalene moiety.

    2-aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different substituents.

Uniqueness

8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is unique due to the combination of the naphthalene and chloropyrimidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol

InChI

InChI=1S/C14H10ClN3O/c15-13-7-14(17-8-16-13)18-12-3-1-2-9-4-5-10(19)6-11(9)12/h1-8,19H,(H,16,17,18)

InChI Key

YXLBJXHHVZQYAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC3=CC(=NC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.